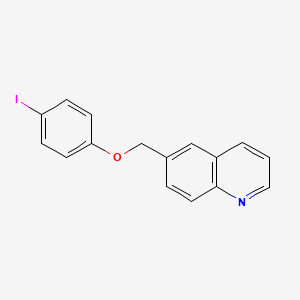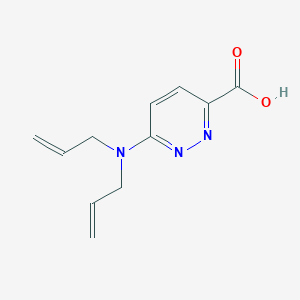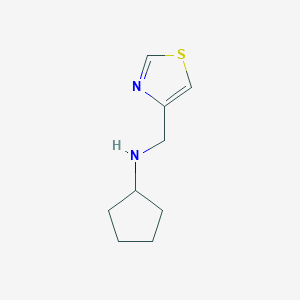![molecular formula C11H9ClN4O2 B1464215 methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate CAS No. 942316-72-5](/img/structure/B1464215.png)
methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate
Übersicht
Beschreibung
Methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate, abbreviated as MCPT, is an organochlorine compound that has become increasingly popular in scientific research due to its unique properties and potential applications. MCPT has been studied for its ability to act as a specific inhibitor of certain enzymes, as well as its potential to be used in laboratory experiments to study the effects of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
MCPT has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450s (CYPs). This has made it a valuable tool for studying the effects of these enzymes in various biochemical and physiological processes. Additionally, MCPT has been used to study the role of nitric oxide in various cellular processes, as well as the role of nitric oxide synthase (NOS) in the regulation of cellular signaling pathways.
Wirkmechanismus
MCPT acts as an inhibitor of several enzymes, including COX-2, LOX, and CYPs. This inhibition is due to the compound’s ability to bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. Additionally, MCPT has been found to inhibit the production of nitric oxide by NOS, which is thought to be due to its ability to bind to the heme iron of the enzyme.
Biochemical and Physiological Effects
MCPT has been found to have several biochemical and physiological effects. In vitro studies have demonstrated that MCPT can inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, as well as the production of nitric oxide. Additionally, MCPT has been found to have an anti-oxidant effect, which is thought to be due to its ability to inhibit the production of reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
MCPT has several advantages for use in laboratory experiments, including its ability to effectively inhibit the activity of several enzymes, as well as its low toxicity and cost. Additionally, MCPT is relatively easy to synthesize, making it a convenient tool for laboratory studies. However, there are some limitations to the use of MCPT, including its relatively short half-life and its lack of specificity for certain enzymes.
Zukünftige Richtungen
The potential applications of MCPT are vast and there are many possible directions for future research. For example, further studies could be conducted to investigate the effects of MCPT on other enzymes, such as phospholipase A2, as well as its effects on other biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of MCPT, such as its ability to inhibit the production of pro-inflammatory mediators. Finally, further research could be conducted to investigate the potential use of MCPT as a tool for drug delivery, as well as its potential to be used as a therapeutic agent.
Eigenschaften
IUPAC Name |
methyl (E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c1-18-11(17)5-2-8-6-9(12)3-4-10(8)16-7-13-14-15-16/h2-7H,1H3/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVKVQBNKAWGLH-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)Cl)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CC(=C1)Cl)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(6-Propylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1464142.png)

amine](/img/structure/B1464145.png)
![N-butyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1464147.png)


![4-[2-(4-Bromophenoxy)ethyl]pyridine](/img/structure/B1464151.png)

![2-(4-Aminophenyl)-1-[4-(2,2,2-trifluoroethyl)-piperazin-1-yl]-ethanone](/img/structure/B1464153.png)

